(R)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine
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Overview
Description
®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both trifluoromethyl and fluoropyridinyl groups in its structure imparts distinct reactivity and stability, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and trifluoroacetaldehyde.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity ®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoropyridinyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,6-Difluorophenyl)ethanamine
- ®-1-(3,4-Difluorophenyl)ethanamine
- ®-1-(3-(Trifluoromethyl)phenyl)ethanamine
Uniqueness
®-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine stands out due to the presence of both trifluoromethyl and fluoropyridinyl groups, which impart unique chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6F4N2 |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
WPMSDSJOKJHZEN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
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